Ethyl 6-hydroxynicotinate
Overview
Description
Ethyl 6-hydroxynicotinate is an organic compound with the molecular formula C8H9NO3. It is a derivative of nicotinic acid, specifically an ester formed by the reaction of 6-hydroxynicotinic acid with ethanol. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 6-hydroxynicotinate can be synthesized through the esterification of 6-hydroxynicotinic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture at elevated temperatures (95-100°C) for an extended period (18 hours) to ensure complete conversion .
Industrial Production Methods: In an industrial setting, the synthesis of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction conditions to optimize yield and purity. The product is then purified through techniques such as extraction, drying, and crystallization .
Chemical Reactions Analysis
Types of Reactions: Ethyl 6-hydroxynicotinate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into different reduced forms, potentially altering its functional groups.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted nicotinates .
Scientific Research Applications
Ethyl 6-hydroxynicotinate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of ethyl 6-hydroxynicotinate involves its interaction with specific molecular targets and pathways. It is believed to exert its effects through:
Enzyme Inhibition: It may inhibit certain enzymes involved in oxidative stress pathways, thereby reducing cellular damage.
Receptor Binding: The compound can bind to specific receptors, modulating their activity and influencing cellular responses.
Pathway Modulation: It affects various biochemical pathways, including those related to inflammation and cell signaling.
Comparison with Similar Compounds
Ethyl 6-hydroxynicotinate can be compared with other similar compounds, such as:
6-Hydroxynicotinic Acid: The parent compound, which lacks the ethyl ester group, making it less lipophilic and potentially less bioavailable.
Ethyl Nicotinate: Another ester derivative of nicotinic acid, but without the hydroxyl group at the 6-position, which may alter its reactivity and biological activity.
Uniqueness: this compound’s unique combination of the hydroxyl group and ethyl ester makes it particularly versatile in chemical reactions and potentially more effective in biological applications compared to its analogs .
Properties
IUPAC Name |
ethyl 6-oxo-1H-pyridine-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c1-2-12-8(11)6-3-4-7(10)9-5-6/h3-5H,2H2,1H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYNSXKLGLKOLQZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CNC(=O)C=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90304342 | |
Record name | Ethyl 6-hydroxynicotinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90304342 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18617-50-0 | |
Record name | 18617-50-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165477 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ethyl 6-hydroxynicotinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90304342 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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